Cyproximide
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Overview
Description
Cyproximide is a psychoactive compound discovered by the American Cyanamid company. It exhibits activity as a central nervous system depressant and has been claimed to be useful as a tranquilizing agent, hypnotic agent, or muscle relaxant . The molecular formula of this compound is C11H8ClNO2, and it has a monoisotopic mass of 221.024353 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyproximide involves the formation of fused cyclopropane-γ-lactams. This can be achieved through a biocatalytic iron-catalyzed intramolecular cyclopropanation reaction. Using a combination of mutational landscape and iterative site-saturation mutagenesis, sperm whale myoglobin has been evolved into a biocatalyst capable of promoting the cyclization of a diverse range of allyl diazoacetamide substrates into the corresponding bicyclic lactams in high yields and with high enantioselectivity (up to 99% ee) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the biocatalytic approach mentioned above can be scaled up for industrial applications, given the high yields and enantioselectivity achieved in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Cyproximide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Cyproximide has several scientific research applications, including:
Chemistry: Used as a model compound in studying the synthesis and reactivity of fused cyclopropane-γ-lactams.
Biology: Investigated for its effects on the central nervous system and potential therapeutic applications.
Medicine: Explored as a tranquilizing agent, hypnotic agent, and muscle relaxant.
Mechanism of Action
Cyproximide exerts its effects by acting as a central nervous system depressant. It likely interacts with specific receptors in the brain, leading to its tranquilizing, hypnotic, and muscle relaxant properties. The exact molecular targets and pathways involved are not fully elucidated but may involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Boceprevir: Another compound containing cyclopropane-γ-lactam motifs.
Amitifadine: Contains similar structural motifs and exhibits psychoactive properties.
Trova-floxacin: An antibiotic with cyclopropane-fused lactam structures.
Uniqueness of Cyproximide
This compound is unique due to its specific combination of central nervous system depressant properties and its structural features, such as the fused cyclopropane-γ-lactam motif. This makes it distinct from other compounds with similar structures but different pharmacological profiles .
Properties
CAS No. |
15518-76-0 |
---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
(1R,5S)-1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8ClNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15)/t8-,11+/m1/s1 |
InChI Key |
YYGANUVABKDFDW-KCJUWKMLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@]1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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